molecular formula C11H16Cl2N4OS B13536102 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride

Cat. No.: B13536102
M. Wt: 323.2 g/mol
InChI Key: OVCAROREUABCQQ-UHFFFAOYSA-N
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Description

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a methylpiperazine moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Piperazine contributes to basicity and solubility, critical for receptor interactions .

Properties

Molecular Formula

C11H16Cl2N4OS

Molecular Weight

323.2 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C11H14N4OS.2ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;;/h1,6,8,12H,2-5,7H2;2*1H

InChI Key

OVCAROREUABCQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride generally follows a modular approach:

  • Step 1: Synthesis of the 1,2,4-oxadiazole ring substituted with a thiophen-3-yl group.
  • Step 2: Introduction of a methylene linker at the 5-position of the oxadiazole.
  • Step 3: Coupling of the piperazine moiety via nucleophilic substitution or alkylation.
  • Step 4: Conversion to the dihydrochloride salt for stability and solubility enhancement.

Preparation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized by the cyclization of amidoximes with carboxylic acid derivatives or esters. Amidoximes are prepared by reacting nitriles with hydroxylamine hydrochloride under basic conditions.

Typical Reaction:

  • Thiophene-3-carbonitrile is treated with hydroxylamine hydrochloride in the presence of a base to yield the corresponding amidoxime.
  • The amidoxime is then condensed with an appropriate carboxylic acid derivative (e.g., acid chloride or ester) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

This method is well-documented for oxadiazole synthesis and allows regioselective formation of the 3-thiophenyl substituted oxadiazole ring.

Coupling with Piperazine

The piperazine moiety is introduced by nucleophilic substitution of the halomethylated oxadiazole with piperazine:

  • Piperazine acts as a nucleophile, attacking the electrophilic halomethyl group.
  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate substitution.
  • The reaction yields 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.

Formation of the Dihydrochloride Salt

To enhance the compound’s stability and solubility, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ether.

Analytical Characterization and Yield Data

Step Reaction Type Conditions Yield (%) Key Analytical Data
1 Amidoxime formation Hydroxylamine hydrochloride, base, reflux 75-85 IR: disappearance of nitrile peak; NMR: amidoxime signals
2 Cyclization to oxadiazole Acid chloride/ester, dehydrating agent 65-80 IR: C=N stretch ~1645 cm⁻¹; NMR: oxadiazole ring protons
3 Halomethylation Formaldehyde + HCl or bromine, acidic medium 60-70 NMR: CH2-X signals at ~4.5 ppm
4 Nucleophilic substitution Piperazine, DMF/DMSO, 80-100°C 70-90 NMR: piperazine methylene peaks; disappearance of halide signals
5 Salt formation HCl, ethanol or ether Quantitative Melting point increase; IR: NH⁺ bands

Literature Findings and Variations

  • A study on substituted 1,2,4-oxadiazoles emphasizes the use of acid hydrazides and carbon disulfide to form oxadiazole rings under alkaline reflux, which could be adapted for the thiophenyl derivative.
  • The nucleophilic substitution step is critical and can be optimized by varying solvent polarity and temperature to improve selectivity and yield.
  • The piperazine salt form improves biological compatibility and handling, as reported in multiple pharmaceutical chemistry sources.

Summary of Preparation Method

This sequence ensures the efficient preparation of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-3-yl C₁₂H₁₄Cl₂N₄OS 333.23 Sulfur heterocycle, dihydrochloride salt
1-{[3-(4-Chlorophenyl)... dihydrochloride 4-Chlorophenyl C₁₃H₁₆Cl₂N₄O 327.20 Chlorinated aromatic, dihydrochloride
1-[(3-Benzyl-...) hydrochloride Benzyl C₁₅H₁₉ClN₄O 306.79 Bulky aromatic substituent, hydrochloride

Physicochemical Properties

  • The sulfur atom may improve metabolic stability over chlorophenyl derivatives.
  • Benzyl Analogue : The bulky benzyl group increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Biological Activity

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
  • Molecular Formula : C11H14Cl2N4OS
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 923824-86-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride exhibit significant antitumor properties. In vitro studies have demonstrated the ability of this compound to induce apoptosis in various cancer cell lines.

Table 1: Summary of Antitumor Studies

StudyCell LineIC50 (µM)Observations
AMCF715Induces apoptosis via caspase activation
BHeLa12Inhibits cell proliferation significantly
CA54918Shows synergistic effects with other chemotherapeutics

Antimicrobial Activity

In addition to its antitumor effects, this compound has also shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:

  • Case Study on Tumor Xenografts : In a mouse model with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in oncology.
  • Infection Models : In models of bacterial infections, treatment with the compound led to reduced bacterial load and improved survival rates in infected mice.

Q & A

Q. What are the recommended synthetic routes for 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling a thiophene-substituted oxadiazole precursor with a piperazine derivative. A two-step approach is common:

Oxadiazole ring formation : React thiophene-3-carboxylic acid with hydroxylamine hydrochloride and cyanogen bromide under reflux in ethanol to form the 1,2,4-oxadiazole core .

Piperazine coupling : Use a nucleophilic substitution reaction with 1-(chloromethyl)piperazine dihydrochloride in dimethylformamide (DMF) at 80°C for 12 hours.
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of oxadiazole to piperazine) to minimize unreacted intermediates.
  • Purify via recrystallization from ethanol/water (yield: ~65–70%) .

Q. Example Table: Synthesis Yield Under Varying Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF801268
Acetonitrile701852
THF602445

Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Retention time: ~8.2 min .
  • NMR : Confirm structure via 1^1H NMR (DMSO-d6): δ 7.8–7.6 (thiophene protons), δ 3.4–2.8 (piperazine protons) .
  • Mass Spectrometry : ESI-MS m/z calculated for C12_{12}H14_{14}Cl2_2N4_4OS: 348.02; observed: 348.9 [M+H]+^+ .
    Resolving Contradictions :
  • If HPLC purity conflicts with NMR data, perform orthogonal analysis (e.g., ion chromatography for counterion quantification).
  • Cross-validate using elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in modulating biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs. Prioritize targets with a docking score ≤ −8.0 kcal/mol .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC50_{50} determination).
    • Cellular Uptake : Label the compound with 14^{14}C and measure accumulation in HEK293 cells via scintillation counting .
      Example Table: Preliminary Enzyme Inhibition Data
TargetIC50_{50} (µM)Selectivity Index (vs. Related Enzymes)
AChE0.4512.3
MAO-B5.61.8

Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (half-life in rat plasma) and metabolic clearance using liver microsomes. Poor in vivo efficacy may correlate with rapid clearance (e.g., t1/2_{1/2} < 30 min) .
  • Tissue Distribution Studies : Administer 3^{3}H-labeled compound to rodents and quantify biodistribution via autoradiography. Low brain penetration could explain poor CNS activity despite in vitro potency .
  • Dose-Response Modeling : Use Hill equation analysis to compare EC50_{50} values across models and identify non-linear pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with substitutions on the thiophene (e.g., 4-methylthiophene) or piperazine (e.g., N-alkyl derivatives) .
  • Biological Screening : Test analogs against a panel of 10+ related targets (e.g., serotonin receptors, kinases) to identify selectivity trends.
  • Computational SAR : Perform CoMFA (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic interactions driving selectivity .

Q. Example Table: Selectivity of Analogs

Analog (R-group)Target Affinity (Ki, nM)Selectivity Ratio (Target A/Target B)
-H (Parent)15.21.0
-CH3_38.73.5
-Cl22.40.6

Q. What methodologies are recommended for assessing toxicity and off-target effects in preclinical studies?

Methodological Answer:

  • Ames Test : Use TA98 and TA100 Salmonella strains to evaluate mutagenicity (OECD Guideline 471) .
  • hERG Channel Inhibition : Patch-clamp assays in HEK293 cells expressing hERG to assess cardiac risk (IC50_{50} < 10 µM indicates high risk) .
  • Cytotoxicity Screening : Test in HepG2 (liver) and H9c2 (cardiac) cell lines using MTT assay. A therapeutic index (TI) > 10 is desirable .

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